
Ethyl-8-methyl-7-oxononanoate
Overview
Description
Ethyl-8-methyl-7-oxononanoate is a branched-chain ester characterized by a ketone group at the 7th carbon and a methyl substituent at the 8th position of the nonanoate backbone. Ethyl-7-oxononanoate has a molecular formula of C₁₁H₂₀O₃, a molecular weight of 200.27 g/mol, and an XLogP3 value of 1.8, indicating moderate hydrophobicity . The 8-methyl substitution in the target compound likely increases steric hindrance and hydrophobicity compared to its non-methylated counterpart, influencing its solubility, reactivity, and chromatographic behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl-8-methyl-7-oxononanoate can be synthesized through several routes. One common method involves the esterification of 8-methyl-7-oxononanoic acid with ethanol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: Ethyl-8-methyl-7-oxononanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 8-methyl-7-oxononanoic acid.
Reduction: Ethyl-8-methyl-7-hydroxynonanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl-8-methyl-7-oxononanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl-8-methyl-7-oxononanoate involves its interaction with specific molecular targets and pathways. It is known to participate in enzymatic reactions where it acts as a substrate or inhibitor . The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Ethyl-8-methyl-7-oxononanoate shares functional and structural similarities with the following compounds (Table 1):
*Estimated properties based on ethyl-7-oxononanoate ; †Predicted increase due to methyl branch; ‡Estimated based on amine group polarity .
Physicochemical and Analytical Behavior
- Retention and Migration: this compound is expected to exhibit longer retention times in gas chromatography compared to linear esters like methyl octanoate due to its branched structure. However, its migration time in electrophoretic systems may differ significantly due to charge distribution and molecular weight .
- Ionization Dynamics: Similar to ethyl-7-oxononanoate, the target compound may form protonated dimers in mass spectrometry under high concentrations, complicating quantification .
- Solubility: The methyl branch reduces water solubility compared to ethyl-7-oxononanoate, while the amine-containing analog, (8S)-8-amino-7-oxononanoate, demonstrates enhanced solubility in acidic media due to its zwitterionic nature .
Functional Differences
- Reactivity: The ketone group at C7 in this compound enables nucleophilic additions (e.g., Grignard reactions), whereas the amine group in (8S)-8-amino-7-oxononanoate facilitates peptide bond formation or metal coordination .
- Biological Relevance: (8S)-8-amino-7-oxononanoate is a precursor in biotin biosynthesis, highlighting its biochemical specificity, whereas ethyl esters like the target compound are more relevant in synthetic chemistry or flavor industries .
Research Findings and Practical Implications
- Chromatography: this compound’s branched structure necessitates optimized chromatographic conditions to resolve it from linear esters like ethyl hexanoate or methyl octanoate .
- Synthetic Utility : The methyl branch may hinder enzyme-catalyzed reactions (e.g., lipase-mediated hydrolysis) compared to unbranched analogs, making it less favorable for biocatalytic applications .
- Spectroscopic Challenges: Dimer formation in ionization (observed in ethyl-7-oxononanoate) could lead to misinterpretation of mass spectra unless collision-induced dissociation (CID) is applied .
Biological Activity
Ethyl-8-methyl-7-oxononanoate is a chemical compound with the molecular formula C₁₂H₂₂O₃, recognized for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
This compound can be synthesized through various methods, commonly via the esterification of 8-methyl-7-oxononanoic acid with ethanol under acidic conditions. Advanced industrial processes often utilize continuous flow methods to enhance yield and purity. The compound is characterized by its reactivity, undergoing oxidation, reduction, and substitution reactions:
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts to 8-methyl-7-oxononanoic acid | Potassium permanganate, chromium trioxide |
Reduction | Converts ketone group to alcohol | Lithium aluminum hydride, sodium borohydride |
Substitution | Ester group undergoes nucleophilic substitution | Amines or alcohols under acidic/basic conditions |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. A study employing the agar disk diffusion method demonstrated that this compound effectively inhibited the growth of several strains of Listeria monocytogenes and Staphylococcus aureus, while showing limited effects on Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0625 to 2.5 mg/mL for various strains tested, indicating a potent antimicrobial effect.
Cytotoxic Effects
In addition to its antimicrobial properties, this compound has been studied for its cytotoxic effects on cancer cell lines. In vitro assays revealed that the compound inhibited cell proliferation in several cancer types, suggesting potential as an anti-cancer agent. The mechanisms underlying this activity may involve the induction of apoptosis and disruption of cellular metabolism.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets within microbial cells and cancer cells. It may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways critical for cell survival and proliferation.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:
Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
Listeria monocytogenes | 0.125 | 1.25 |
Staphylococcus aureus | 0.5 | 2.5 |
Escherichia coli | >6.25 | >6.25 |
The compound demonstrated significant antibacterial activity against Gram-positive strains but was ineffective against Gram-negative bacteria.
Study 2: Cytotoxicity in Cancer Cells
In another investigation focusing on cancer treatment potentials, this compound was tested on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 80 |
50 | 50 |
100 | 30 |
These findings suggest that higher concentrations of the compound significantly impair cancer cell survival.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing Ethyl-8-methyl-7-oxononanoate, and how should data be interpreted?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm structural features, including the ethyl ester and ketone groups. For purity assessment, combine high-performance liquid chromatography (HPLC) with mass spectrometry (MS). Infrared (IR) spectroscopy can validate functional groups like the carbonyl (C=O) stretch at ~1700 cm⁻¹. Ensure calibration with reference standards and cross-validate results with computational predictions (e.g., DFT calculations) .
Q. How can synthetic routes to this compound be optimized for yield and reproducibility?
- Methodology : Design stepwise protocols with controlled reaction conditions (temperature, solvent, catalyst). For example, employ a Claisen condensation or enzymatic catalysis (e.g., PLP-dependent enzymes analogous to AONS in biotin biosynthesis) . Monitor intermediates via thin-layer chromatography (TLC) and optimize purification using recrystallization or column chromatography. Document all steps in detail, including failure conditions, to enable replication .
Q. What are the best practices for ensuring purity in this compound synthesis?
- Methodology : Implement rigorous purification workflows (e.g., distillation, preparative HPLC) and validate purity using melting point analysis, elemental analysis, and ¹H/¹³C NMR. Compare experimental data with literature values for known derivatives. For trace impurities, use gas chromatography (GC-MS) with selective ion monitoring .
Advanced Research Questions
Q. How can stereochemical outcomes in this compound derivatives be analyzed and rationalized?
- Methodology : Employ chiral chromatography or NMR derivatization with chiral auxiliaries (e.g., Mosher’s acid). For mechanistic insights, use X-ray crystallography to resolve absolute configurations, as demonstrated in AONS enzyme-substrate complexes . Computational modeling (e.g., molecular docking) can predict steric and electronic influences on stereoselectivity .
Q. What experimental and computational strategies resolve contradictions in reported reaction kinetics for similar 7-oxononanoate derivatives?
- Methodology : Conduct systematic kinetic studies under varied conditions (pH, temperature) and compare with literature data. Use stopped-flow spectroscopy to capture transient intermediates, as applied in AONS mechanistic studies . For conflicting computational results, perform sensitivity analyses (e.g., varying DFT functionals) and validate with experimental activation parameters .
Q. How can enzyme-inspired catalysis improve the sustainability of this compound synthesis?
- Methodology : Investigate biomimetic catalysts (e.g., PLP-dependent enzyme mimics) to replicate the efficiency of AONS in biotin biosynthesis . Optimize reaction parameters (e.g., cofactor recycling, solvent-free conditions) and assess green metrics (atom economy, E-factor). Compare turnover numbers (TON) and enantiomeric excess (ee) with traditional methods .
Q. What statistical approaches are recommended for handling variability in spectroscopic or chromatographic data?
- Methodology : Apply error propagation analysis to instrumental measurements (e.g., NMR integration errors). Use ANOVA or t-tests to compare batch-to-batch reproducibility. For chromatographic peaks, integrate signal-to-noise ratios and apply Gaussian fitting to quantify uncertainty .
Q. How should researchers design experiments to probe the metabolic or environmental fate of this compound?
- Methodology : Use isotopic labeling (e.g., ¹⁴C or deuterium) in degradation studies. Combine liquid chromatography-tandem MS (LC-MS/MS) for metabolite identification and computational tools (e.g., EPI Suite) to predict biodegradation pathways. Include controls for abiotic degradation (light, pH) .
Q. Data Presentation and Reproducibility
Q. What guidelines ensure transparent reporting of synthetic and analytical data for this compound?
- Methodology : Follow journal-specific standards (e.g., Beilstein Journal of Organic Chemistry):
- Report all synthetic procedures, including solvent volumes, reaction times, and purification yields.
- Provide raw spectral data (NMR, MS) in supplementary materials with annotated peaks.
- For reproducibility, include error margins and statistical significance in kinetic or thermodynamic data .
Q. How can researchers address discrepancies between computational predictions and experimental results for this compound?
Properties
IUPAC Name |
ethyl 8-methyl-7-oxononanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-4-15-12(14)9-7-5-6-8-11(13)10(2)3/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUYTVHVDUOISU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560027 | |
Record name | Ethyl 8-methyl-7-oxononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126245-80-5 | |
Record name | Ethyl 8-methyl-7-oxononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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